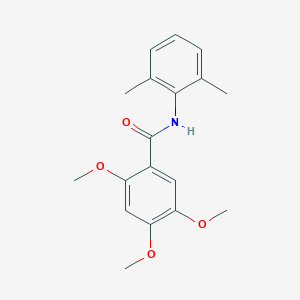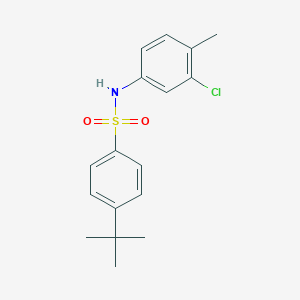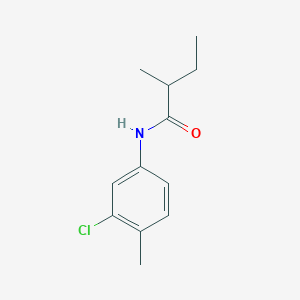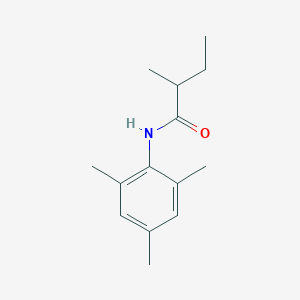![molecular formula C23H30N2O6 B309661 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309661.png)
2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate, also known as TMB-4, is a synthetic compound used in scientific research. It belongs to the class of benzoyl compounds and has been found to have potential applications in various fields such as medicinal chemistry and neuropharmacology.
Mécanisme D'action
2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate has been found to have a range of biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate can also reduce oxidative stress and inflammation in the brain, which can protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in high purity. It also has a well-defined mechanism of action, which makes it a useful tool for studying the role of acetylcholinesterase in the brain. However, 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate has some limitations as well. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its effects on different cell types and in vivo models are still being studied.
Orientations Futures
There are several future directions for research on 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate may also have applications in the field of cancer research, as it has been shown to have anticancer properties. Further studies are needed to fully understand the potential of 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate and its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate involves the reaction of 2,4,5-trimethoxybenzoic acid with diethylamine and thionyl chloride, followed by reaction with 4-aminobenzoic acid and N,N-diethylaminoethanol. The resulting product is then purified using column chromatography to obtain 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate in high purity.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate has been extensively studied for its potential applications in medicinal chemistry and neuropharmacology. It has been found to have neuroprotective effects and can prevent neuronal cell death in vitro. 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate has also been shown to have anti-inflammatory and anticancer properties.
Propriétés
Nom du produit |
2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate |
|---|---|
Formule moléculaire |
C23H30N2O6 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H30N2O6/c1-6-25(7-2)12-13-31-23(27)16-8-10-17(11-9-16)24-22(26)18-14-20(29-4)21(30-5)15-19(18)28-3/h8-11,14-15H,6-7,12-13H2,1-5H3,(H,24,26) |
Clé InChI |
BRRVKNFTWRFIMO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2OC)OC)OC |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-chloro-2-(trifluoromethyl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B309585.png)

![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B309589.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylbutanamide](/img/structure/B309592.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbutanamide](/img/structure/B309595.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylbutanamide](/img/structure/B309600.png)